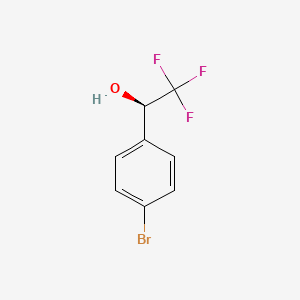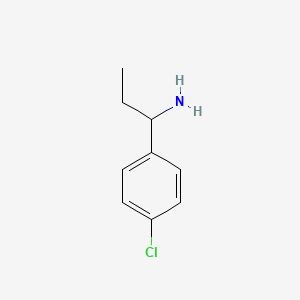
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Übersicht
Beschreibung
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, also known as 1-bromo-2,2,2-trifluoroethanol or 4-bromophenyltrifluoroethanol, is a chiral brominated trifluoroethanol compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 67.5 °C and a melting point of −45 °C. This compound is used as a starting material for the synthesis of various pharmaceuticals, and it has also been used in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
A study by González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using alcohol dehydrogenases. This process was significant in producing (R)‐alcohols, including (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, with high conversions and selectivities, which is crucial in developing stereoselective routes for pharmaceutical compounds like Odanacatib, a Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Oxidation Studies
Norcross, Lewis, Gai, Noureldin, and Lee (1997) investigated the oxidation of various secondary alcohols, including 1-(4-bromophenyl)-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI). This study provides insights into the chemical behavior of these alcohols under oxidation conditions, contributing to the understanding of their reactivity and potential applications in synthesis (Norcross et al., 1997).
Enzymatic Resolution
Research by Ribeiro, Raminelli, and Porto (2013) focused on the enzymatic kinetic resolution of organofluorine compounds, including (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol. They achieved high enantiomeric excess in the resolution of these compounds, which is crucial for the synthesis of enantiomerically pure chiral drugs (Ribeiro, Raminelli, & Porto, 2013).
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPRSZULISLMK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505334 | |
| Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
80418-12-8 | |
| Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)




